molecular formula C19H19N5O3 B252365 N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide

Numéro de catalogue B252365
Poids moléculaire: 365.4 g/mol
Clé InChI: OYCUEFOJUKTHBP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as EKI-785, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) pathway. EGFR is a transmembrane receptor that is involved in cell proliferation, differentiation, and survival. Overexpression of EGFR has been linked to various types of cancer, including lung, breast, and colon cancer. EKI-785 has been studied extensively for its potential as an anti-cancer agent.

Mécanisme D'action

N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide exerts its anti-cancer effects by inhibiting the activity of EGFR and its downstream signaling pathways. EGFR activation leads to the activation of several downstream signaling pathways, including the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway. These pathways are involved in cell proliferation, survival, and angiogenesis. By inhibiting EGFR activity, N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide can block these pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to enhance the efficacy of other anti-cancer agents. N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This could potentially limit the blood supply to tumors, leading to their regression. N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is disrupted in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide in lab experiments is its specificity for EGFR. This allows researchers to study the effects of EGFR inhibition on cancer cells without affecting other signaling pathways. However, one limitation of using N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide is its potential toxicity. N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to have dose-dependent toxicity in some cell lines, which could limit its use in certain experiments.

Orientations Futures

There are several potential future directions for research on N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide. One area of interest is the development of combination therapies that include N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide and other anti-cancer agents. Another area of interest is the identification of biomarkers that could predict the response of cancer cells to N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide. Additionally, the development of more potent and selective EGFR inhibitors could lead to the development of more effective anti-cancer agents. Finally, the study of the effects of N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide on cancer stem cells, which are thought to be responsible for tumor initiation and recurrence, could lead to the development of more effective cancer treatments.

Méthodes De Synthèse

The synthesis of N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide involves several steps, including the coupling of 6-methylpyridine-3-carboxylic acid with 3-aminopropylamine, followed by the condensation of the resulting intermediate with 4-aminoquinazoline-2(1H)-one. The final product is obtained through purification by column chromatography and recrystallization. The synthesis of N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been reported in several scientific publications.

Applications De Recherche Scientifique

N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer. In addition, N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and paclitaxel. N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been studied for its potential as a radio-sensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment.

Propriétés

Formule moléculaire

C19H19N5O3

Poids moléculaire

365.4 g/mol

Nom IUPAC

N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C19H19N5O3/c1-12-7-8-13(11-22-12)17(25)20-9-4-10-21-19(27)16-23-15-6-3-2-5-14(15)18(26)24-16/h2-3,5-8,11H,4,9-10H2,1H3,(H,20,25)(H,21,27)(H,23,24,26)

Clé InChI

OYCUEFOJUKTHBP-UHFFFAOYSA-N

SMILES isomérique

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

SMILES canonique

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.